molecular formula C18H11D4NO3 B1191665 Oxaprozin D4

Oxaprozin D4

カタログ番号 B1191665
分子量: 297.34
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxaprozin D4 is the deuterium labeled Oxaprozin, which is a non-steroidal anti-inflammatory drug (NSAID).

科学的研究の応用

Pharmacodynamic and Pharmacokinetic Properties

Oxaprozin is recognized for its pharmacodynamic and pharmacokinetic properties, especially in the context of rheumatic and inflammatory conditions. It is comparable in effectiveness to other non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen, particularly in treating rheumatoid arthritis and osteoarthritis. Its once-daily administration offers convenience and its few gastrointestinal side effects make it a favorable alternative (Todd & Brogden, 1986).

Kinetic and Dynamic Profile in Pain Treatment

Oxaprozin's strong analgesic qualities are notable, particularly in painful musculoskeletal conditions like periarthritis of the shoulder. It works by inhibiting COX-1 and COX-2 isoenzymes and modulating the endogenous cannabinoid system, among other actions (Kean, 2004).

Development of Novel Solid Forms

A study explored novel solid forms of oxaprozin to improve its bioavailability due to its poor aqueous solubility. The creation of cocrystals and molecular salts, including a combination with the antiasthmatic drug salbutamol, demonstrated the potential for developing controlled-release formulations and combination drug therapy (Aitipamula et al., 2016).

Analytical Methods for Estimation

Various analytical methods have been developed for estimating oxaprozin, emphasizing its significance in treating inflammatory conditions like osteoarthritis and rheumatoid arthritis (Boovizhikannan et al., 2022).

Prodrug Development for Safer Use

A study highlighted the synthesis of an oxaprozin prodrug to mitigate gastrointestinal complications associated with its chronic oral use. The prodrug showed significant analgesic, antipyretic, and anti-inflammatory activities, offering a safer NSAID alternative without causing ulcerations (Peesa et al., 2018).

Pharmacokinetics in Various Conditions

Oxaprozin's pharmacokinetics have been examined in diverse conditions, including elderly patients and those with renal or hepatic impairment. This research contributes to a deeper understanding of its clinical safety across different patient groups (Davies, 1998).

特性

分子式

C18H11D4NO3

分子量

297.34

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。